molecular formula C12H16BrNO2 B15173482 (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine CAS No. 918335-88-3

(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine

Cat. No.: B15173482
CAS No.: 918335-88-3
M. Wt: 286.16 g/mol
InChI Key: ANUHBTAISJFLGI-UHFFFAOYSA-N
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Description

(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-bromopropylamine under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used.

Major Products

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its imine and bromopropyl groups, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-Chloropropyl)-1-(2,3-dimethoxyphenyl)methanimine
  • (E)-N-(3-Iodopropyl)-1-(2,3-dimethoxyphenyl)methanimine
  • (E)-N-(3-Fluoropropyl)-1-(2,3-dimethoxyphenyl)methanimine

Uniqueness

(E)-N-(3-Bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This property may make it more versatile in synthetic applications compared to its chloro, iodo, and fluoro analogs.

Properties

CAS No.

918335-88-3

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-(3-bromopropyl)-1-(2,3-dimethoxyphenyl)methanimine

InChI

InChI=1S/C12H16BrNO2/c1-15-11-6-3-5-10(12(11)16-2)9-14-8-4-7-13/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

ANUHBTAISJFLGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NCCCBr

Origin of Product

United States

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